Exophilin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Exophilin A is a natural product found in Exophiala pisciphila with data available.

Applications De Recherche Scientifique

Role in Secretory Granules and Exocytosis

Exophilin A, particularly exophilin-8, plays a crucial role in anchoring secretory granules within the actin cortex. It does this by binding to Rab27 on the granule membrane and to F-actin and motor protein myosin-Va. It's been discovered that exophilin-8 accumulates granules in the cortical F-actin network not through direct interaction with myosin-Va, but through an indirect interaction with a specific form of myosin-VIIa. This interaction occurs through a binding partner, RIM-BP2. This complex (exophilin-8–RIM-BP2–myosin-VIIa) is crucial for the peripheral accumulation and exocytosis of granules. Disruption of this complex leads to significant decreases in these processes. Notably, exophilin-8-null mouse pancreatic islets lose polarized granule localization at the β-cell periphery, which results in impaired insulin secretion. This shows that exophilin-8 plays a pivotal role in the physical and functional scaffolding that supports a releasable pool of granules within the F-actin network beneath the plasma membrane (Fan et al., 2017).

Involvement in Exosome Secretion and Inter-Cellular Communication

Exophilin A, specifically Rab27a and Rab27b, controls different steps of the exosome secretion pathway. These exosomes are secreted membrane vesicles that have structural and biochemical characteristics similar to intraluminal vesicles of multivesicular endosomes (MVEs) and are thought to be involved in intercellular communication. Rab27a and Rab27b function in MVE docking at the plasma membrane. Specifically, Rab27a silencing results in an increase in the size of MVEs, whereas Rab27b silencing causes MVEs to redistribute towards the perinuclear region. This indicates that the two Rab27 isoforms have different roles in the exosomal pathway, contributing significantly to cellular communication and possibly to the pathogenesis of various diseases (Ostrowski et al., 2010).

Regulation of Keratinocyte Adhesion and Migration

Slac2-b, also known as exophilin-5, is a Rab27b effector protein with a crucial role in exosome transport. Mutations in the EXPH5 gene, which encodes Slac2-b, lead to significant defects in cell-matrix adhesion in keratinocytes. This is accompanied by increased perinuclear accumulation and reduced trafficking of CD63+ vesicles. These phenotypes correlate with reduced secretion of extracellular vesicles containing extracellular matrix proteins. The findings underscore the importance of Slac2-b in regulating local focal adhesion dynamics, which is essential for effective keratinocyte adhesion and migration. This regulation plays a part in understanding the underlying pathophysiology of inherited skin blistering (Bare et al., 2020).

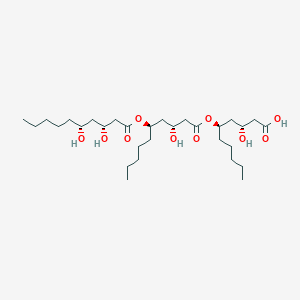

Propriétés

Nom du produit |

Exophilin A |

|---|---|

Formule moléculaire |

C30H56O10 |

Poids moléculaire |

576.8 g/mol |

Nom IUPAC |

(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid |

InChI |

InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1 |

Clé InChI |

RZQNQMRSGMXXMH-ZRRJEQDASA-N |

SMILES isomérique |

CCCCC[C@H](C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O)O)O)O)O |

SMILES canonique |

CCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O |

Synonymes |

exophilin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)

![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)

![10-fluoro-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1240599.png)

![(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240604.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)